Acid-Base Profile: 4-Phenyl Substitution Increases Quinoline Nitrogen Basicity Relative to 2-Phenyl and Unsubstituted Analogs
The protonation (pK1, quinoline nitrogen) and deprotonation (pK2, thiol group) constants of 4-phenyl-8-mercaptoquinoline were determined as pK1 = 2.10 and pK2 = 8.49 (ionic strength 0.1 mol dm⁻³, 20°C) . In direct comparison, the 2-phenyl positional isomer exhibits pK1 = 1.41 and pK2 = 8.00, while the unsubstituted 8-mercaptoquinoline has pK1 = 1.97 and pK2 = 8.41 . The 4-phenyl derivative thus demonstrates the highest nitrogen basicity (pK1 = 2.10, a ΔpK1 of +0.69 vs. 2-phenyl), a finding attributed to the electron-donating resonance effect of the phenyl ring at the 4-position, in contrast to the sterically hindered 2-phenyl analog .
| Evidence Dimension | Quinoline nitrogen protonation constant (pK1) and thiol deprotonation constant (pK2) |
|---|---|
| Target Compound Data | pK1 = 2.10, pK2 = 8.49 |
| Comparator Or Baseline | 2-phenyl-8-mercaptoquinoline: pK1 = 1.41, pK2 = 8.00; 8-mercaptoquinoline: pK1 = 1.97, pK2 = 8.41; 5-phenyl: pK1 = 1.97, pK2 = 8.41; 6-phenyl: pK1 = 2.01, pK2 = 8.19 |
| Quantified Difference | ΔpK1 (4-phenyl vs. 2-phenyl) = +0.69; ΔpK2 (4-phenyl vs. 2-phenyl) = +0.49 |
| Conditions | Ionic strength 0.1 mol dm⁻³, temperature 20°C, aqueous solution |
Why This Matters
Higher nitrogen basicity (pK1 = 2.10) of the 4-phenyl derivative translates into stronger metal-nitrogen coordination at acidic pH, enabling quantitative extraction of certain metals under conditions where the 2-phenyl isomer fails due to proton competition.
- [1] Ashaks, Ya., Bankovskii, Yu., et al. Investigation of 8-mercaptoquinoline (thiooxine) and its derivatives. 115. Spectral and acid-base properties of phenyl derivatives of 8-mercaptoquinoline. Chemical Papers 39 (5), 667–686 (1985). View Source
